9H-咔唑-1-胺

描述

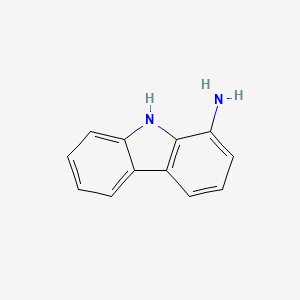

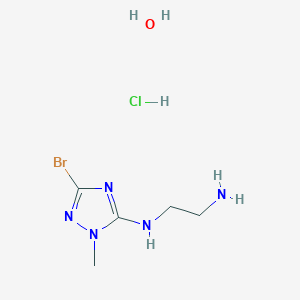

9H-Carbazol-1-amine is a compound with the molecular formula C12H10N2 . It is also known by other names such as 9H-Carbazolamine and 1-Aminocarbazole . The molecular weight of this compound is 182.22 g/mol .

Synthesis Analysis

Carbazole derivatives, including 9H-Carbazol-1-amine, have been synthesized for many years due to their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been synthesized by the Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis

The molecular structure of 9H-Carbazol-1-amine consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The InChI representation of the molecule isInChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 . Chemical Reactions Analysis

Carbazole-based compounds, including 9H-Carbazol-1-amine, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis

9H-Carbazol-1-amine has a molecular weight of 182.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 182.084398327 g/mol . The topological polar surface area of the compound is 41.8 Ų .科学研究应用

Optoelectronic Applications

9H-Carbazol-1-amine and its derivatives, such as polycarbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Photocopiers

The first endeavors were carried out to study the considerable photoconductive properties of PVK, poly (N-vinyl carbazole) in photocopiers . PVK is a polymer with excellent optoelectronics as well as photoconductive properties and good thermo-gravimetric stability .

Organic LEDs

PVK has been employed in white organic LEDs, providing excellent optoelectronics .

Insulation Technologies

PVK’s good thermo-gravimetric stability has made it useful in insulation technologies .

Electrophotography

PVK’s excellent optoelectronics and photoconductive properties have also found application in electrophotography .

Diabetes Treatment

Carbazole derivatives have gained a lot of attention in medicinal chemistry over the last few decades due to their wide range of biological and pharmacological properties . They have been found to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . This makes them potentially useful in the treatment of diabetes .

Antibacterial Applications

Carbazole derivatives have shown promising antibacterial properties .

Antitumor Applications

Carbazole derivatives have also shown potential for antitumor applications .

作用机制

Target of Action

9H-Carbazol-1-amine primarily targets the Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Mode of Action

The compound interacts with its targets by acting as a mediator in the electron transfer from CarAd to CarAa . This interaction leads to changes in the targets, facilitating the conversion of carbazole into 2-aminobiphenyl-2,3-diol .

Biochemical Pathways

The affected pathway involves the conversion of carbazole into 2-aminobiphenyl-2,3-diol This conversion is facilitated by the action of 9H-Carbazol-1-amine on its primary targets

Result of Action

The molecular and cellular effects of 9H-Carbazol-1-amine’s action involve the conversion of carbazole into 2-aminobiphenyl-2,3-diol . This conversion is facilitated by the compound’s interaction with its primary targets.

Action Environment

The action, efficacy, and stability of 9H-Carbazol-1-amine can be influenced by various environmental factors. For instance, the compound’s action can be enhanced when co-cultivated with biphenyl . .

未来方向

While specific future directions for 9H-Carbazol-1-amine were not found in the search results, carbazole derivatives have been the subject of ongoing research due to their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have potential applications in various fields such as solar cells, anti-corrosion, sensors, and photovoltaic devices .

属性

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazol-1-amine | |

CAS RN |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Chloropyridin-3-yl)-1h-benzo[d]imidazole phosphate](/img/structure/B8049194.png)

![Pyrido[3,4-d]pyridazine-1,5(2H,6H)-dione, 4-amino-7-methyl-](/img/structure/B8049203.png)

![(3R,4S)-4-[(2-fluorophenyl)methyl-formylamino]-3-methyl-4-phenylbutanoic acid](/img/structure/B8049244.png)

![2-[(2S,3R)-2-(3-methoxyphenyl)-4-oxo-1-(thiophen-2-ylmethyl)azetidin-3-yl]acetic acid](/img/structure/B8049252.png)

![2-[(2S,3R)-1-[(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]acetic acid](/img/structure/B8049255.png)

![2-(Benzylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8049272.png)

![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B8049280.png)